Octacaine

Description

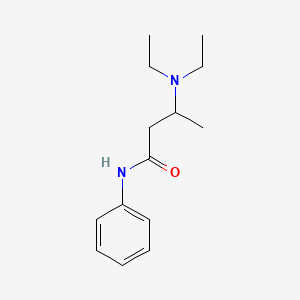

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOURKRGAFKVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864454 | |

| Record name | 3-(Diethylamino)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13912-77-1 | |

| Record name | Octacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BZF8S8IL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Review of Lidocaine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, exerts its primary therapeutic effects through the blockade of voltage-gated sodium channels (VGSCs). This guide provides a comprehensive technical review of lidocaine's mechanism of action at the molecular level. It delves into the state-dependent binding of lidocaine to VGSCs, the kinetics of this interaction, and the structural determinants of the binding site. Detailed experimental protocols for studying lidocaine's effects, quantitative binding data, and visual representations of the underlying pathways are presented to serve as a resource for researchers in pharmacology and drug development.

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of lidocaine involves the inhibition of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable tissues like neurons and cardiomyocytes.[1][2] Lidocaine exhibits a phenomenon known as state-dependent binding , meaning its affinity for the sodium channel varies depending on the conformational state of the channel: resting, open, or inactivated.[3][4] This property is central to its clinical efficacy and is explained by the modulated receptor hypothesis .[2][4]

Lidocaine has a relatively low affinity for the resting (closed) state of the channel.[3] However, its affinity increases significantly for the open and, most notably, the inactivated states.[3][5] This preferential binding to the inactivated state is crucial for its therapeutic action. During periods of high-frequency firing, such as in tachyarrhythmias or during the transmission of pain signals, sodium channels spend more time in the open and inactivated states. This increased availability of high-affinity binding sites leads to a progressive, frequency-dependent, or use-dependent block of the sodium channels.[2]

The binding of lidocaine to the channel prolongs the refractory period by stabilizing the inactivated state, thereby preventing the rapid succession of action potentials.[5] At the molecular level, lidocaine is thought to access its binding site from the intracellular side of the membrane and physically occlude the pore, preventing the influx of sodium ions that is necessary for depolarization.[2]

Quantitative Analysis of Lidocaine-Sodium Channel Interactions

The affinity and kinetics of lidocaine's interaction with VGSCs have been quantified through various electrophysiological studies. The following tables summarize key quantitative data from the literature.

| Channel State | Parameter | Value (µM) | Sodium Channel Isoform | Experimental System | Reference |

| Resting | Kd | 433 - 2128 | hH1a, rSkM1 | Xenopus oocytes | [6] |

| IC50 | >300 | Rabbit Purkinje fibers | Voltage Clamp | [7] | |

| Open | IC50 | 21 - 400 | rNav1.4 mutants | Voltage Clamp | [5] |

| Inactivated | Kd | 1 - 9 | hH1a, rSkM1 | Xenopus oocytes | [6] |

| IC50 | ~10 | Rabbit Purkinje fibers | Voltage Clamp | [7] | |

| IC50 | 15 ± 5 | hSkM1 | HEK293 cells | [8] | |

| IC50 | 60 | TTXr Na+ channels | DRG neurons | ||

| Slow Inactivated | Affinity | 15 - 25 | Skeletal muscle/brain α-subunits | Xenopus oocytes | [9] |

Table 1: State-Dependent Affinity of Lidocaine for Voltage-Gated Sodium Channels. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values for lidocaine binding to different conformational states of various sodium channel isoforms.

| Parameter | Value | Conditions | Experimental System | Reference |

| Forward Binding Rate (kon) | 1.3 x 105 M-1s-1 (open state) | 0 mV | Toad Node of Ranvier | [10] |

| 2.4 x 104 M-1s-1 (inactivated state) | 0 mV | Toad Node of Ranvier | [10] | |

| Unbinding Rate (koff) | Rate of recovery from block is voltage-dependent | Repolarization | Guinea-pig papillary muscles | [3] |

| Time Constant of Block Development | 589 ± 42 ms | -50 to +20 mV | Xenopus oocytes | [11] |

| Recovery from Block (τ) | ~1-2 s | pH 7.0 | Rabbit Purkinje fibers | [7] |

Table 2: Kinetic Parameters of Lidocaine Interaction with Sodium Channels. On- and off-rates and time constants describing the kinetics of lidocaine binding and unbinding.

Molecular Determinants of the Lidocaine Binding Site

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that constitute the lidocaine binding site within the pore of the VGSC α-subunit. These studies have pinpointed key residues in the S6 transmembrane segments of domains I, III, and IV.[12] A phenylalanine residue in domain IV (F1764 in Nav1.2, F1759 in Nav1.5) and a tyrosine residue in the same domain (Y1771 in Nav1.2) have been shown to be particularly critical for high-affinity, use-dependent block by lidocaine.[13] Mutation of these residues significantly reduces the binding affinity of lidocaine.[12][14]

Furthermore, the S4 segments of domains III and IV, which act as the voltage sensors of the channel, play a crucial role in the conformational changes that create the high-affinity binding site for lidocaine upon depolarization.[2] Lidocaine has been shown to stabilize the S4 segments of domains III and IV in a depolarized configuration.[15]

Experimental Protocols

Whole-Cell Voltage Clamp for Studying Lidocaine Block

This protocol is a standard method for characterizing the effects of lidocaine on VGSCs expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.

4.1.1. Cell Culture and Transfection

-

Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™ at 37°C in a 5% CO2 incubator.[6]

-

Plating: The day before transfection, plate cells in 35 mm dishes to achieve ~70% confluency on the day of transfection.[6]

-

Transfection: Transfect cells with a mammalian expression vector containing the cDNA for the desired sodium channel α-subunit (e.g., SCN5A for Nav1.5) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent (e.g., GeneCellin™).[6]

-

Post-Transfection: 24 hours after transfection, re-plate the cells onto glass coverslips at a low density to obtain isolated cells for recording.[6]

4.1.2. Electrophysiological Recording

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).[16] Cesium and fluoride are used to block potassium and calcium channels, respectively, isolating the sodium current.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[6]

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a fluorescently labeled cell with the recording pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Compensate for cell capacitance and series resistance.

-

-

Voltage Protocols:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -140 mV) where most channels are in the resting state. Apply a test pulse (e.g., to -20 mV) to elicit a sodium current. Apply lidocaine and measure the reduction in the peak current.[16]

-

Use-Dependent Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV). Apply a train of depolarizing pulses (e.g., to -20 mV for 10 ms) at a high frequency (e.g., 10 Hz) in the presence of lidocaine. Measure the progressive decrease in peak current with each pulse.[1]

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses to a range of voltages (e.g., -140 mV to -20 mV) followed by a test pulse to a constant voltage (e.g., -10 mV) to determine the fraction of available channels.[1]

-

-

Data Analysis: Analyze the recorded currents using software like pCLAMP to determine parameters such as peak current amplitude, time constants of inactivation, and voltage-dependence of activation and inactivation. Calculate IC50 values by fitting the concentration-response data to the Hill equation.[15]

Site-Directed Mutagenesis to Identify Lidocaine Binding Residues

This protocol describes how to introduce specific mutations into the sodium channel cDNA to investigate the role of individual amino acids in lidocaine binding.

-

Plasmid Template: Use a plasmid containing the wild-type cDNA of the sodium channel of interest (e.g., Nav1.5 in a pRcCMV vector).[15]

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid residue (e.g., F1759A). The primers should be complementary to opposite strands of the plasmid and contain the mutation in the middle, flanked by 10-15 bases of correct sequence on both sides.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) with the plasmid template and the mutagenic primers to amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the parental, non-mutated, methylated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli cells. The nicks in the plasmid will be repaired by the bacterial DNA repair machinery.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

-

Functional Expression: Transfect the verified mutant plasmid into HEK293 cells and perform whole-cell voltage clamp experiments as described in section 4.1 to assess the effect of the mutation on lidocaine sensitivity.[3]

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hek293.com [hek293.com]

- 6. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]

- 7. neb.com [neb.com]

- 8. researchgate.net [researchgate.net]

- 9. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]

- 10. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and purification of the cardiac sodium channel NaV1.5 for cryo-EM structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Isothermal Titration Calorimetry Study on the Binding of Four Volatile General Anesthetics to the Hydrophobic Core of a Four-α-Helix Bundle Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An improved model for the binding of lidocaine and structurally related local anaesthetics to fast-inactivated voltage-operated sodium channels, showing evidence of cooperativity. - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]

- 15. An improved model for the binding of lidocaine and structurally related local anaesthetics to fast-inactivated voltage-operated sodium channels, showing evidence of cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Local Anesthesia: An In-depth Technical Guide to the Early Discovery and Development of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal studies that led to the discovery and development of lidocaine, the first amino-amide local anesthetic. We delve into the initial synthesis, pivotal pre-clinical and clinical experiments, and the early understanding of its mechanism of action, offering a detailed look at the foundational research that established lidocaine as a cornerstone of modern medicine.

Discovery and Synthesis

Lidocaine, initially named Xylocaine, was first synthesized in 1943 by the Swedish chemists Nils Löfgren and his colleague Bengt Lundqvist.[1][2] This breakthrough emerged from systematic research into synthetic compounds that could offer a safer and more effective alternative to the existing ester-type local anesthetics like procaine, which were associated with a higher incidence of allergic reactions and shorter duration of action.[3][4] The rights to Xylocaine were acquired by the Swedish pharmaceutical company Astra AB, and it was first marketed in 1949.[1][5]

Original Synthesis Protocol

Experimental Protocol: Synthesis of Lidocaine

The synthesis involves a two-step process:

-

Acylation of 2,6-dimethylaniline: 2,6-dimethylaniline is reacted with chloroacetyl chloride. This step forms the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

-

Amination of the intermediate: The intermediate is then reacted with diethylamine, which displaces the chlorine atom to form lidocaine.

A generalized laboratory procedure is as follows:

-

Step 1: Dissolve 2,6-dimethylaniline in a suitable solvent, such as glacial acetic acid. Add chloroacetyl chloride dropwise while stirring. An acid scavenger, such as sodium acetate, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is then heated to facilitate the reaction. After cooling, the intermediate product is isolated.

-

Step 2: The isolated 2-chloro-N-(2,6-dimethylphenyl)acetamide is then refluxed with an excess of diethylamine in a suitable solvent like toluene. After the reaction is complete, the mixture is cooled, and the lidocaine base is extracted. The crude product can then be purified by recrystallization.

Early Pre-clinical and Clinical Evaluation

The initial evaluation of lidocaine's anesthetic properties was conducted through a series of pre-clinical and clinical studies, most notably by Dr. Torsten Gordh in Sweden. These early experiments were crucial in establishing its superiority over procaine.

Comparative Efficacy Studies: The Wheal Tests

One of the primary methods used to evaluate the efficacy of new local anesthetics was the intracutaneous wheal test, performed on human volunteers.[6][7] This method allowed for a direct comparison of the onset and duration of anesthesia.

Experimental Protocol: Intracutaneous Wheal Test

While the exact parameters of Gordh's original study are not fully detailed in available literature, a typical wheal test protocol from that era would involve the following steps:

-

Subject Preparation: The volar aspect of the forearm of a healthy human volunteer is cleansed.

-

Injection: A small, fixed volume (e.g., 0.1-0.2 mL) of the local anesthetic solution is injected intracutaneously, raising a small bleb or "wheal." Multiple wheals are raised for different anesthetics (e.g., lidocaine and procaine at various concentrations) and a saline control.

-

Assessment of Anesthesia: The area of anesthesia is assessed at regular intervals. This is typically done by testing for the absence of a pain sensation in response to a sharp stimulus, such as a pinprick. The extent of the anesthetic area around the wheal is mapped.

-

Duration of Action: The time from the initial loss of sensation to the complete return of normal sensation is recorded as the duration of anesthesia.

The initial clinical trials demonstrated that lidocaine had a significantly faster onset and a markedly longer duration of action compared to procaine.[6][7]

Toxicity Studies

Early toxicological studies were critical to establishing the safety profile of lidocaine. These studies were typically conducted in animal models.

Experimental Protocol: Acute Toxicity Testing (LD50 Determination)

The acute toxicity of a substance was often determined by calculating the median lethal dose (LD50), the dose required to kill 50% of a population of test animals.

-

Animal Model: Mice were a common model for these studies.

-

Drug Administration: The local anesthetic was administered to different groups of animals at varying doses, typically via intraperitoneal or subcutaneous injection.

-

Observation: The animals were observed for a set period, and the number of deaths in each dose group was recorded.

-

LD50 Calculation: The LD50 value was then calculated using statistical methods.

The early studies indicated that lidocaine possessed a favorable therapeutic index compared to other available local anesthetics.

Quantitative Data from Early Comparative Studies

The following table summarizes the available quantitative data from early comparative studies of lidocaine and procaine. It is important to note that the precise conditions of these early experiments are not always well-documented in modern sources.

| Parameter | Lidocaine | Procaine | Animal Model/Test |

| Anesthetic Potency | Higher | Lower | Wheal Tests (Human) |

| Onset of Action | Faster | Slower | Wheal Tests (Human) |

| Duration of Action | Markedly Longer | Shorter | Wheal Tests (Human) |

| Acute Toxicity (LD50) | 133.1 mg/kg | Not specified in this study | Mice (Intraperitoneal)[8] |

| Convulsant Dose (CD50) | 111.0 mg/kg | Not specified in this study | Mice (Intraperitoneal)[8] |

Mechanism of Action: Early Insights

From its initial development, lidocaine was understood to act by reversibly blocking nerve conduction. The underlying mechanism, the blockade of voltage-gated sodium channels in the neuronal cell membrane, was a significant area of investigation.[9][10]

By binding to the sodium channels, lidocaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[9] This blockade prevents the nerve from transmitting pain signals to the brain.

Conclusion

The discovery and development of lidocaine marked a pivotal moment in the history of pharmacology and clinical practice. The early studies conducted by Löfgren, Lundqvist, and Gordh laid the groundwork for its widespread adoption as a safe and effective local anesthetic. The transition from ester-based to amide-based local anesthetics, initiated by lidocaine, offered significant advantages in terms of efficacy, safety, and reduced allergenicity. The experimental protocols and quantitative data from these foundational studies, while not always as detailed as modern research, provide invaluable insights into the rigorous process of drug discovery and development in the mid-20th century.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. Xylocain (lidocaine, lignocaine), its discovery and Gordh's contribution to its clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 6. Lidocaine: The Origin of a Modern Local Anesthetic | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lidocaine: The Origin of a Modern Local Anesthetic | CoLab [colab.ws]

An In-Depth Technical Guide to the Molecular Structure and Properties of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular characteristics of lidocaine, a cornerstone local anesthetic and antiarrhythmic agent. The following sections delve into its physicochemical properties, primary mechanism of action through voltage-gated sodium channel modulation, and detailed experimental protocols for its synthesis and quantification.

Data Presentation: Physicochemical Properties of Lidocaine

A thorough understanding of a drug's physicochemical properties is fundamental to its development and application. The following table summarizes key quantitative data for lidocaine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₂O | [1] |

| Molecular Weight | 234.34 g/mol | [1] |

| Melting Point | 66-69 °C | [1] |

| Boiling Point | 180-182 °C at 4 mmHg | [1] |

| pKa | 7.88 | [1] |

| LogP (Octanol/Water) | 2.44 | [2] |

| Water Solubility | 4100 mg/L (at 30 °C) | [2] |

| Appearance | White to slightly yellow crystalline powder | [1][3] |

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Lidocaine's primary pharmacological effect is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[4] By reversibly binding to these channels, lidocaine inhibits the influx of sodium ions, thereby preventing nerve depolarization and the transmission of pain signals.

The binding of lidocaine to VGSCs is state-dependent, with a higher affinity for the open and inactivated states of the channel than the resting state. This property contributes to its use-dependent blockade, where its efficacy increases with the frequency of nerve impulses. The binding site is located within the pore of the sodium channel, specifically involving interactions with amino acid residues F1764 and Y1771 on the S6 segment of domain IV.[5] The binding of lidocaine is allosterically coupled to the voltage sensors (S4 segments) in domains III and IV of the channel.[6]

Below is a diagram illustrating the signaling pathway of lidocaine's interaction with a voltage-gated sodium channel.

Beyond its primary target, lidocaine has been shown to interact with other signaling pathways. Notably, it can inhibit G protein-coupled receptors (GPCRs) that signal through the Gαq subunit, such as the M1 muscarinic acetylcholine receptor.[7][8] This interaction suggests a broader range of molecular effects that may contribute to its overall pharmacological profile.

Experimental Protocols

Synthesis of Lidocaine

The synthesis of lidocaine is a well-established two-step process. The following is a generalized protocol based on common laboratory procedures.[9][10][11][12][13]

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Slowly add chloroacetyl chloride to the solution while stirring. An exothermic reaction will occur.

-

After the addition is complete, warm the mixture gently (e.g., to 40-50°C) for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture and add a solution of sodium acetate in water to precipitate the product.

-

Collect the crude α-chloro-2,6-dimethylacetanilide by vacuum filtration and wash it with cold water to remove any remaining acetic acid.

-

Air-dry the product.

Step 2: Synthesis of Lidocaine

-

In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene and an excess of diethylamine.

-

Reflux the mixture for approximately 90 minutes.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then extract with hydrochloric acid (e.g., 3M HCl).

-

Cool the acidic aqueous extracts in an ice bath and make the solution strongly basic by the slow addition of a strong base (e.g., 30% KOH or 3M NaOH), which will precipitate the crude lidocaine.

-

Collect the crude lidocaine by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as hexanes.

The workflow for the synthesis of lidocaine is depicted in the diagram below.

Quantification of Lidocaine in Plasma by HPLC

High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of lidocaine in biological matrices such as plasma. The following protocol is a generalized procedure based on published methods.[14][15][16][17][18]

1. Sample Preparation (Solid-Phase Extraction)

-

To a plasma sample (e.g., 200 µL), add an internal standard (e.g., lidocaine-d6 or phenacemide).

-

Acidify the sample with a buffer (e.g., 0.1% formic acid).

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or Oasis HLB) with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

-

Elute the lidocaine and internal standard with a stronger organic solvent mixture (e.g., acetonitrile/phosphate buffer).

2. HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.

-

Column: A reversed-phase column (e.g., C18, ODS).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 5.9).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry in multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

-

Quantification: Create a calibration curve by analyzing standards of known lidocaine concentrations. The concentration of lidocaine in the plasma sample is determined by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

This technical guide provides a foundational understanding of the molecular structure and properties of lidocaine for professionals in the fields of research and drug development. The presented data and protocols offer a starting point for further investigation and application of this vital pharmaceutical compound.

References

- 1. Lidocaine | 137-58-6 [chemicalbook.com]

- 2. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cerritos.edu [cerritos.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis Of Lidocaine Lab Report - 1052 Words | Bartleby [bartleby.com]

- 14. HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum [mdpi.com]

- 17. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]

- 18. ijrrjournal.com [ijrrjournal.com]

The Molecular Ballet: A Technical Guide to Sodium Channel Blockade by Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the fundamental principles governing the interaction between the local anesthetic lidocaine and voltage-gated sodium channels. By exploring the core mechanisms of state-dependent blockade, this document provides a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting ion channels.

Core Principles of Sodium Channel Blockade

Lidocaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels, which are integral to the initiation and propagation of action potentials in excitable cells.[1] By physically occluding the channel pore, lidocaine inhibits the influx of sodium ions that is necessary for membrane depolarization.[2] This action effectively raises the threshold for excitation and, in sufficient concentrations, prevents the generation of action potentials, leading to a disruption of nerve impulse transmission.[3][4]

A cornerstone of lidocaine's pharmacology is its state-dependent interaction with the sodium channel. The affinity of lidocaine for its binding site is not constant but is dynamically influenced by the conformational state of the channel. Voltage-gated sodium channels exist in three primary functional states:

-

Resting (Closed) State: At negative membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing sodium ion influx.

-

Inactivated State: Shortly after opening, the channel enters a non-conducting, inactivated state from which it must return to the resting state before it can be opened again.

Lidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[5][6] This principle is central to its clinical efficacy and is explained by the Modulated Receptor Hypothesis .

The Modulated Receptor Hypothesis

The Modulated Receptor Hypothesis posits that the affinity of the sodium channel's binding site for lidocaine is modulated by the channel's conformational state.[6] According to this model, the binding site undergoes a conformational change as the channel transitions from resting to open and then to inactivated states, with the latter two states presenting a higher-affinity binding pocket for the drug.[2] This differential affinity leads to the phenomenon of use-dependent or phasic block , where the blocking effect of lidocaine is more pronounced in rapidly firing neurons.[1] In tissues with frequent depolarizations, such as sensory nerves transmitting pain signals or cardiac tissue during tachycardia, a larger proportion of sodium channels are in the open and inactivated states, providing more high-affinity targets for lidocaine.[6]

An alternative but related concept is the Guarded Receptor Hypothesis , which suggests that the affinity of the binding site for lidocaine remains constant, but access to the site is "guarded" by the channel's gates.[7] In this model, the drug can only readily access its binding site when the channel is in the open state. While the Modulated Receptor Hypothesis is more widely accepted to explain the full range of lidocaine's actions, both hypotheses underscore the importance of the channel's conformational state in the mechanism of blockade.

Access Pathways to the Binding Site

Lidocaine, a tertiary amine, can exist in both a charged (protonated) and a neutral (deprotonated) form at physiological pH.[8] This dual nature allows it to access its binding site within the inner pore of the sodium channel via two distinct routes: the hydrophilic and hydrophobic pathways.[9][10]

-

Hydrophilic Pathway: The charged form of lidocaine gains access to the binding site from the intracellular side of the membrane when the channel is in its open state.[9][10] This pathway is a key component of use-dependent block.

-

Hydrophobic Pathway: The neutral, lipid-soluble form of lidocaine can traverse the cell membrane and access the binding site laterally through the lipid bilayer, even when the channel is closed.[9][10]

The ability of lidocaine to utilize both pathways contributes to its effectiveness under various physiological conditions.

Quantitative Analysis of Lidocaine-Sodium Channel Interactions

The state-dependent affinity of lidocaine for sodium channels has been quantified through numerous electrophysiological studies. The following tables summarize key binding parameters, providing a comparative overview of lidocaine's interaction with the different channel states.

Table 1: Dissociation Constants (Kd) and IC50 Values for Lidocaine Blockade of Voltage-Gated Sodium Channels

| Channel State | Parameter | Reported Value (µM) | Channel Isoform/Preparation | Reference |

| Resting | Kd | 2128 | Rat Skeletal Muscle (rSkM1) | [11] |

| Kd | 433 | Human Heart (hH1a) | [11] | |

| Kd | 2200 | Nav1.7 | [12] | |

| IC50 | ~300 | Not specified | [3] | |

| IC50 | 314 ± 25 | Rat Nav1.4 (WCW mutant) | [3] | |

| IC50 | 417 | Human Skeletal Muscle | [13] | |

| IC50 | 895 ± 55.4 | Wild-Type | [8] | |

| Open | IC50 | ~20 | Not specified | [3] |

| IC50 | 20.9 ± 3.3 | Rat Nav1.4 (WCW mutant) | [3] | |

| IC50 | 400 | IFM/QQQ mutant | [14] | |

| Inactivated | Kd | 4 | Rat Skeletal Muscle (rSkM1) | [11] |

| Kd | 7 | Human Heart (hH1a) | [11] | |

| Kd | 15 ± 5 | Human Skeletal Muscle | [13] | |

| IC50 | ~10 | Rabbit Purkinje Fibers | [6] | |

| IC50 | 3.46 ± 0.33 | Wild-Type | [8] |

Table 2: Kinetic Parameters of Lidocaine Interaction with Sodium Channels

| Parameter | Description | Reported Value | Conditions | Reference |

| Recovery Time Constant (τ) | Time for recovery from lidocaine-induced slow inactivation | 335 ± 87 ms | 10 mM external Na+ | [15] |

| Rapid Phase of Block (τ) | Time course of block development concurrent with channel activation | 1 - 6 ms | Cardiac Myocytes | [16] |

| Slower Phase of Block (τ) | Time course of block development after channel inactivation | 100 - 900 ms | Cardiac Myocytes | [16] |

| Dissociation Time Constant | Time for lidocaine to dissociate from the receptor | 2 - 3 seconds | Not specified | [1] |

Experimental Protocols for Characterizing State-Dependent Blockade

The quantitative data presented above are primarily derived from whole-cell patch-clamp electrophysiology experiments. This technique allows for the precise control of the cell membrane potential while measuring the ionic currents flowing through sodium channels.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of lidocaine on sodium channel currents in different conformational states.

Cell Preparation:

-

HEK-293 cells stably expressing a specific sodium channel isoform (e.g., NaV1.5, NaV1.7) are cultured on glass coverslips.[2][5]

-

The coverslip is placed in a recording chamber on an inverted microscope stage and perfused with an external physiological solution.[5]

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.[5]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Cesium is included to block potassium channels, thereby isolating the sodium current.[5]

Recording Procedure:

-

A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and positioned over a single cell using a micromanipulator.[5]

-

Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[5]

-

A brief, strong suction pulse is applied to rupture the cell membrane within the pipette, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.[5]

Voltage-Clamp Protocols to Isolate Channel States

Specific voltage-clamp protocols are employed to measure lidocaine's affinity for each channel state:

-

Resting (Tonic) Block:

-

The cell membrane is held at a very negative potential (e.g., -100 mV to -120 mV) to ensure that the majority of sodium channels are in the resting state.[5]

-

Brief depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents before and after the application of lidocaine.[5]

-

The reduction in the peak sodium current in the presence of lidocaine provides a measure of the tonic block of resting channels.

-

-

Inactivated State Block:

-

The membrane potential is held at a depolarized level (e.g., -40 mV) for a prolonged period (e.g., 5 seconds) to induce inactivation in a significant population of sodium channels.[8]

-

The potential is then briefly returned to a hyperpolarized level (e.g., -100 mV) for a very short duration (e.g., 3 ms) to allow channels not bound by the drug to recover from inactivation.[8]

-

A test pulse to a depolarizing potential (e.g., -10 mV) is then applied to measure the current from the remaining available channels.[8]

-

The difference in current amplitude with and without lidocaine indicates the extent of inactivated state block.

-

-

Open State (Use-Dependent) Block:

-

The cell is held at a negative resting potential (e.g., -100 mV).

-

A train of repetitive depolarizing pulses (e.g., to -10 mV at 10 Hz) is applied to induce frequent channel opening and inactivation.[5]

-

The progressive decrease in the peak sodium current during the pulse train demonstrates the use-dependent block as lidocaine binds to the open and inactivated channels.[5]

-

Visualizing Lidocaine's Interaction with Sodium Channels

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of lidocaine's mechanism of action.

Conclusion

The interaction of lidocaine with voltage-gated sodium channels is a nuanced process characterized by state-dependent affinity. A thorough understanding of the Modulated Receptor Hypothesis, the different access pathways, and the quantitative parameters of binding is crucial for the rational design of novel channel-blocking agents and for optimizing the clinical use of existing drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of these fundamental principles, which will undoubtedly pave the way for future advancements in the fields of anesthesiology, cardiology, and neurology.

References

- 1. droracle.ai [droracle.ai]

- 2. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. bioconductor.org [bioconductor.org]

- 10. A voltage-clamp study of the effect of two lidocaine derivatives on the time course of end-plate currents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved model for the binding of lidocaine and structurally related local anaesthetics to fast-inactivated voltage-operated sodium channels, showing evidence of cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lidocaine induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidocaine Hydrochloride: A Comprehensive Technical Guide on its Synthesis, Chemical Properties, and Stability

Introduction

Lidocaine hydrochloride, a cornerstone of modern medicine, is a widely utilized local anesthetic and a class-IB antiarrhythmic agent.[1] First synthesized in 1943, its rapid onset and intermediate duration of action have made it an indispensable tool in a variety of clinical settings, from minor surgical procedures to the management of life-threatening cardiac arrhythmias.[2][3] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and stability of lidocaine hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Lidocaine Hydrochloride

The synthesis of lidocaine is a multi-step process that has been refined over the years to improve yield and purity.[3][4] The most common synthetic route starts from 2,6-dimethylaniline.[5] This is followed by an acylation reaction with chloroacetyl chloride to form an intermediate, which is then reacted with diethylamine.[5][6] The final step involves the conversion of the lidocaine base to its hydrochloride salt to enhance its solubility and stability.[3][7]

Experimental Protocol: A Two-Step Synthesis

The following protocol outlines a common laboratory-scale synthesis of lidocaine.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide [3][5]

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

To this solution, add α-chloroacetyl chloride (approximately 1.1 equivalents).

-

Heat the reaction mixture to between 40-50°C for about 10 minutes.

-

After cooling, add a solution of sodium acetate in water.

-

Place the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any remaining acetic acid.

-

Air-dry the product, α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine and Conversion to Lidocaine Hydrochloride [7][8]

-

Reflux the α-chloro-2,6-dimethylacetanilide intermediate with an excess of diethylamine in a suitable solvent like toluene.

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Wash the organic layer with water and then extract the lidocaine base with 3M HCl.

-

Make the acidic aqueous layer strongly basic with a potassium hydroxide solution to precipitate the lidocaine base.

-

Extract the lidocaine base with a nonpolar solvent such as pentane.

-

Wash the pentane layer with water to remove any unreacted diethylamine.

-

Dry the organic layer over anhydrous sodium carbonate and then evaporate the solvent to obtain the crude lidocaine base.

-

For conversion to the hydrochloride salt, dissolve the lidocaine base in a solvent like anhydrous ether.

-

Bubble dry hydrogen chloride gas through the solution until precipitation is complete.[7]

-

Filter the precipitate and wash it with an excess of ether to yield lidocaine hydrochloride.[7]

Chemical Properties of Lidocaine Hydrochloride

Lidocaine hydrochloride is a white, odorless crystalline powder with a slightly bitter taste.[9][10] It is an amide-type local anesthetic. Its chemical properties are crucial for its formulation, stability, and pharmacological activity.

| Property | Value | References |

| Chemical Formula | C₁₄H₂₃ClN₂O | [11] |

| Molecular Weight | 270.80 g/mol | [1][11] |

| Melting Point | Anhydrous: 127-133°C, Monohydrate: 73-79°C | [2][7][12] |

| pKa | 7.7 - 7.94 | [13][14][15] |

| logP (Octanol/Water) | 2.26 (for lidocaine base) | [13][16] |

| Water Solubility | Soluble (e.g., ≥ 36 mg/mL) | [9][17] |

| Solubility in other solvents | Soluble in ethanol, chloroform, and benzene; Insoluble in ether. | [9][18][19] |

| Appearance | White to off-white crystalline powder | [9][10] |

| pH (0.5% aqueous solution) | 4.0 - 5.5 | [2][14] |

Stability of Lidocaine Hydrochloride

The stability of lidocaine hydrochloride is a critical factor in its formulation and storage. It is known to be a relatively stable compound.

General Stability

Lidocaine hydrochloride solutions are stable and can withstand autoclaving with minimal degradation.[9] They are generally stable under normal storage conditions.[13] Commercially available solutions of lidocaine hydrochloride in 5% dextrose are typically stable for 18 months.[13]

Stability Under Various Conditions

Forced degradation studies are conducted to understand the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.[20][21][22]

| Condition | Observation | References |

| Acid Hydrolysis | Undergoes some degradation (e.g., 22.9% in 5.0 N HCl at 100°C for 24 hours). The high stability is attributed to steric hindrance from the two ortho methyl groups. | [23] |

| Alkaline Hydrolysis | Found to be practically stable in alkaline medium. | [20][23] |

| Oxidative Degradation | Degrades in the presence of hydrogen peroxide. Optimum degradation conditions in one study were 10% H₂O₂ for 24 hours at 40°C. N-oxide formation has been observed. | [20][23][24][25] |

| Thermal Degradation | Generally stable to dry heat. No significant degradation was observed after seven days at 50°C. | [20][23] |

| Photolytic Degradation | Does not undergo significant degradation when exposed to light. | [20][23][24] |

Compatibility and Solution Stability

-

In Polypropylene Syringes : Lidocaine hydrochloride (20mg/mL) injection is stable for up to 90 days at both ambient temperature and 4°C in polypropylene syringes.[26][27] The pH of the injection does not change appreciably during this period.[26][27]

-

In Dextrose Injection : When mixed with 5% dextrose injection in plastic bags, lidocaine hydrochloride is chemically stable for up to 120 days at both 30°C and 4°C.[28]

-

With Epinephrine : When buffered with sodium bicarbonate, lidocaine solutions with epinephrine are stable for 7 days when stored at 5°C and protected from light.[29] Plain buffered lidocaine solutions are stable for longer.[29]

-

With Other Drugs : Lidocaine hydrochloride is stable in various large-volume parenterals for 14 days at 25°C and is visually compatible for 24 hours with several drugs, with the exception of phenytoin sodium.[30]

Mechanism of Action: Sodium Channel Blockade

Lidocaine exerts its anesthetic and antiarrhythmic effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][19][31]

-

Penetration : Being a weak base (pKa of ~7.8), a fraction of lidocaine exists in an un-ionized form at physiological pH, allowing it to diffuse across the nerve cell membrane.[13][14]

-

Binding : Once inside the cell, the ionized form of lidocaine binds to a specific receptor site on the inner portion of the voltage-gated sodium channel.

-

Blockade : This binding blocks the transient increase in the permeability of the membrane to sodium ions that is required for the initiation and conduction of nerve impulses.[1][19]

-

Effect : By preventing depolarization, lidocaine blocks the propagation of action potentials, leading to a loss of sensation (anesthesia) or suppression of abnormal cardiac rhythms (antiarrhythmic effect).[1][32]

References

- 1. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lidocaine | 137-58-6 [chemicalbook.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. CN110642738A - Preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. youtube.com [youtube.com]

- 7. Lidocaine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Lidocaine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Lidocaine Hydrochloride | 6108-05-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]

- 15. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 73-78-9 CAS MSDS (Lidocaine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. Lidocaine hydrochloride monohydrate, 98% | Fisher Scientific [fishersci.ca]

- 19. Lidocaine hydrochloride | 6108-05-0 [chemicalbook.com]

- 20. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. database.ich.org [database.ich.org]

- 23. researchgate.net [researchgate.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. researchgate.net [researchgate.net]

- 26. Stability of lidocaine hydrochloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. International Journal of Pharmaceutical Compounding [ijpc.com]

- 28. academic.oup.com [academic.oup.com]

- 29. cjhp-online.ca [cjhp-online.ca]

- 30. Stability and compatibility of lidocaine hydrochloride with selected large-volume parenterals and drug additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. nbinno.com [nbinno.com]

- 32. Lidocaine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Systemic Effects of Lidocaine: Mechanisms, Organ System Impacts, and Experimental Methodologies

Introduction

Lidocaine, an amide-type local anesthetic and Class Ib antiarrhythmic agent, has been a cornerstone in clinical practice since its synthesis in 1943.[1][2] While its localized nerve-blocking properties are well-understood, the systemic administration of lidocaine reveals a complex profile of effects across multiple organ systems. These effects stem from its primary mechanism of action—the blockade of voltage-gated sodium channels—as well as interactions with a host of other molecular targets.[1][3][4] Intravenous lidocaine is increasingly utilized for its analgesic, anti-inflammatory, and anti-hyperalgesic properties in perioperative settings and for the management of chronic pain conditions.[5][6][7][8]

This technical guide provides a preliminary, in-depth exploration of the systemic effects of lidocaine, intended for researchers, scientists, and drug development professionals. It consolidates quantitative pharmacokinetic data, details key experimental protocols, and visualizes the core signaling pathways and workflows to facilitate a comprehensive understanding of lidocaine's systemic actions.

Pharmacokinetics and Metabolism

The systemic effects of lidocaine are intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Lidocaine is primarily metabolized in the liver, mainly by cytochrome P450 enzymes CYP3A4 and CYP1A2, into active and inactive metabolites.[3][9][10] Its primary active metabolite, monoethylglycinexylidide (MEGX), possesses about 80-90% of the antiarrhythmic and anticonvulsant potency of the parent drug.[9][10] Factors such as liver function, cardiac output, and plasma protein levels can significantly alter its pharmacokinetics, influencing both efficacy and toxicity.[2][9][11]

Table 1: Pharmacokinetic Parameters of Lidocaine

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| Bioavailability | ~35% (Oral), 3% (Topical) | Significant first-pass metabolism after oral administration. | [9] |

| Onset of Action | < 2 minutes (IV) | Rapid onset is crucial for its use in acute conditions. | [9] |

| Plasma Protein Binding | 60% - 80% | Primarily binds to alpha-1-acid glycoprotein. | [2][9] |

| Volume of Distribution (Vd) | 1.1 - 2.1 L/kg | Can be decreased by conditions like congestive heart failure. | [9] |

| Metabolism | ~95% Hepatic | Primarily via CYP3A4 and CYP1A2. | [9][10] |

| Elimination Half-Life | 1.5 - 2 hours | Can be prolonged in patients with hepatic impairment or congestive heart failure. | [2][5][9] |

| Excretion | ~90% as metabolites, ~10% unchanged | Primarily renal excretion. |[2][9] |

Core Mechanism of Action: Sodium Channel Blockade

The principal mechanism of lidocaine is the blockade of fast voltage-gated sodium channels (NaV) responsible for the initiation and propagation of action potentials in electrically excitable tissues like neurons and cardiomyocytes.[3][4][12] Lidocaine exhibits a state-dependent binding mechanism, showing a higher affinity for channels in the open and inactivated states than in the resting state.[13] This "use-dependent" blockade is more pronounced in rapidly firing cells, which is key to its efficacy in treating tachyarrhythmias and neuropathic pain.[3][13] By binding to the intracellular portion of the channel, lidocaine stabilizes the inactivated state, prolongs the refractory period, and ultimately decreases neuronal firing and cardiac myocyte excitability.[1][12]

Caption: State-dependent blockade of sodium channels by lidocaine.

Systemic Effects on Organ Systems

Systemic exposure to lidocaine results in dose-dependent effects on the central nervous and cardiovascular systems. Typically, CNS effects manifest at lower plasma concentrations, while cardiovascular effects become apparent at higher concentrations.[9]

Table 2: Systemic Effects and Associated Plasma Concentrations

| Plasma Concentration (µg/mL) | Organ System | Effects | Source(s) |

|---|---|---|---|

| 1.5 - 5.0 | CNS / Cardiac | Therapeutic range for analgesia and antiarrhythmic activity. | [6][14] |

| > 5.0 | CNS | Early Toxicity: Circumoral numbness, metallic taste, tinnitus, lightheadedness, visual disturbances. | [14][15][16] |

| > 7.5 | CNS | Severe Toxicity: Agitation, muscle twitching, seizures, confusion, respiratory depression, coma. | [9][14][17] |

| > 10.0 | Cardiovascular | Severe Toxicity: Hypotension, bradycardia, arrhythmias, myocardial depression, cardiovascular collapse. |[9][16][18] |

Central Nervous System (CNS)

In the CNS, lidocaine can produce both therapeutic and toxic effects. Its analgesic properties are thought to arise from the suppression of ectopic discharges in injured nerves and modulation of central pain pathways.[1][7] However, as plasma concentrations rise, a predictable sequence of CNS toxicity occurs, beginning with excitatory signs like agitation and progressing to generalized depression, including seizures, coma, and respiratory arrest.[9][14][17]

Caption: Dose-dependent progression of lidocaine CNS toxicity.

Cardiovascular System

Lidocaine's primary cardiovascular effect is as a Class Ib antiarrhythmic, where it shortens the action potential duration and suppresses arrhythmias, particularly of ventricular origin.[3][12] It achieves this by blocking sodium channels in cardiac myocytes, which is more effective in depolarized or ischemic tissue.[9][13] At toxic concentrations, lidocaine can cause profound cardiovascular depression by blocking both sodium and calcium channels, leading to negative inotropic effects (reduced contractility), hypotension, bradycardia, and potentially life-threatening arrhythmias and cardiovascular collapse.[2][9][16][19]

Anti-Inflammatory and Immunomodulatory Effects

Beyond its anesthetic properties, lidocaine exerts significant anti-inflammatory effects.[20][21][22] It has been shown to modulate the function of various immune cells, including neutrophils and macrophages, by inhibiting their migration, adhesion, and activation.[20][23] Lidocaine can also reduce the release of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1, and IL-6, potentially through the inhibition of G-protein-coupled receptor signaling and modulation of intracellular signaling pathways like MAPK.[20][21][23][24]

Table 3: Lidocaine's Effects on Key Inflammatory Mediators

| Cell / Mediator | Effect of Lidocaine | Source(s) |

|---|---|---|

| Neutrophils | Inhibition of activation, migration, and adhesion. | [20][23] |

| Macrophages | Inhibition of activation and release of pro-inflammatory cytokines. | [20][22] |

| Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) | Decreased release. | [20][21][24] |

| Prostaglandins | Modulates activity of phospholipase A2, reducing prostaglandin release. | [20] |

| P2X7 Receptor | Acts as an antagonist, inhibiting hyperactivity of the innate immune system. |[25] |

Caption: Key anti-inflammatory actions of systemic lidocaine.

Advanced Mechanisms: Mitochondrial Effects

Emerging research indicates that lidocaine can directly impact mitochondrial function. Studies have shown that lidocaine can inhibit ATP synthesis, reduce the mitochondrial membrane potential, and induce apoptosis (programmed cell death) in various cell types, including neutrophils and chondrocytes.[26][27][28] This is thought to occur via the release of mitochondrial cytochrome c into the cytoplasm, which activates caspase pathways.[29] These mitochondrial effects may contribute to both its anti-inflammatory properties and its potential for cytotoxicity at high concentrations.

Caption: Lidocaine-induced mitochondrial dysfunction leading to apoptosis.

Experimental Protocols

Investigating the systemic effects of lidocaine requires robust in vivo and in vitro experimental models.

In Vivo Analgesic Assessment in Rodents

Rodent models are essential for preclinical evaluation of lidocaine's analgesic efficacy. Common behavioral assays include the tail-flick, hot plate, and von Frey tests.[30]

Protocol: Tail-Flick Test

-

Acclimatization: Acclimate the mouse or rat to the testing apparatus and handling for several days prior to the experiment.

-

Baseline Measurement: Place the animal in the apparatus. Apply a focused beam of radiant heat to the ventral surface of the tail. Record the latency (in seconds) for the animal to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer lidocaine or a vehicle control via the desired route (e.g., intravenous, intraperitoneal).

-

Post-treatment Measurement: At predetermined time points (e.g., 15, 30, 60, 90 minutes) after administration, repeat the tail-flick latency measurement.

-

Data Analysis: Calculate the analgesic effect as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[30]

Caption: General experimental workflow for in vivo analgesic assessment.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of lidocaine on ion channels in isolated cells (e.g., dorsal root ganglion neurons, cardiomyocytes).

Protocol: Whole-Cell Patch-Clamp

-

Cell Preparation: Isolate and culture the cells of interest (e.g., DRG neurons) on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

-

Pipette Fabrication: Pull a glass micropipette to a fine tip (resistance of 2-5 MΩ) and fill it with an internal solution that mimics the intracellular environment.

-

Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with a cell membrane. Apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply voltage protocols (voltage-clamp) or current injections (current-clamp) to elicit and record ion currents or action potentials, respectively.

-

Lidocaine Application: After obtaining a stable baseline recording, perfuse the chamber with a solution containing a known concentration of lidocaine and record the resulting changes in channel activity or cell excitability.

-

Data Analysis: Analyze the recorded currents or potentials to quantify lidocaine's effects (e.g., reduction in peak sodium current, change in firing frequency).

Conclusion

The systemic effects of lidocaine are multifaceted, extending far beyond its role as a local anesthetic. Its primary action on voltage-gated sodium channels underpins its therapeutic efficacy in pain and arrhythmia management, as well as its potential for dose-dependent neuro- and cardiotoxicity. Furthermore, its immunomodulatory and anti-inflammatory properties, coupled with its effects on mitochondrial function, represent expanding areas of research with significant therapeutic potential. A thorough understanding of its complex pharmacology, guided by robust experimental investigation, is critical for optimizing its clinical use and developing novel therapeutic strategies. Future research should continue to elucidate the specific molecular interactions and signaling pathways that mediate its diverse systemic effects.

References

- 1. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Efficacy of Systemic Lidocaine in the Management of Chronic Pain: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsf.org [apsf.org]

- 7. Systemic Lidocaine for Pain Management | Pain Management Education at UCSF [pain.ucsf.edu]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Lidocaine - Wikipedia [en.wikipedia.org]

- 10. ClinPGx [clinpgx.org]

- 11. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 12. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. auctoresonline.org [auctoresonline.org]

- 15. Lidocaine Overdose: Symptoms, Causes, and Treatment [verywellhealth.com]

- 16. Cardiac toxicity after intraurethral instillation of lidocaine: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lidocaine overdose: Overview, treatments, and more [medicalnewstoday.com]

- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 19. Lidocaine not so innocent: Cardiotoxicity after topical anaesthesia for bronchoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The mechanism of perioperative intravenous lidocaine in regulating the inflammatory response: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. inspire2live.org [inspire2live.org]

- 26. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ingentaconnect.com [ingentaconnect.com]

- 28. Apoptosis and mitochondrial dysfunction in human chondrocytes following exposure to lidocaine, bupivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 30. benchchem.com [benchchem.com]

The Dawn of a New Era in Anesthesia: A Technical Guide to the Historical Development of Lidocaine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of lidocaine, a pivotal local anesthetic that revolutionized pain management. We delve into its discovery, chemical synthesis, mechanism of action, and the seminal preclinical and clinical evaluations that established its superiority over existing agents. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational research that underpins modern local anesthesia.

Discovery and Synthesis: A Swedish Breakthrough

Lidocaine, initially named Xylocaine, was first synthesized in 1943 by the Swedish chemists Nils Löfgren and his colleague Bengt Lundqvist.[1][2] This discovery marked a significant departure from the prevailing amino-ester local anesthetics, such as procaine, which were prone to causing allergic reactions and had a shorter duration of action.[3] Lidocaine, the first amino-amide type local anesthetic, offered a more stable and effective alternative.[4][5]

The synthesis of lidocaine, as outlined in Löfgren's doctoral thesis, "Studies on local anesthetics: Xylocaine: a new synthetic drug," involves a two-step process.[1][6][7][8]

Chemical Synthesis of Lidocaine

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

The synthesis begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride.

-

Reactants: 2,6-dimethylaniline and chloroacetyl chloride.

-

Solvent: Glacial acetic acid.

-

Procedure: 2,6-dimethylaniline is dissolved in glacial acetic acid. Chloroacetyl chloride is then added to the solution. The mixture is gently warmed to facilitate the reaction, which results in the formation of α-chloro-2,6-dimethylacetanilide.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration and washed to remove impurities.

Step 2: Synthesis of Lidocaine (N-(2,6-dimethylphenyl)-N,N-diethylglycinamide)

The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine to yield lidocaine.

-

Reactants: α-chloro-2,6-dimethylacetanilide and diethylamine.

-

Solvent: A non-reactive solvent such as toluene.

-

Procedure: α-chloro-2,6-dimethylacetanilide is dissolved in the solvent, and an excess of diethylamine is added. The mixture is refluxed to drive the nucleophilic substitution reaction to completion.

-

Work-up: After the reaction, the mixture is cooled. The lidocaine is then extracted from the organic layer using an acidic aqueous solution, followed by precipitation by making the aqueous layer basic. The final product is then purified.

Preclinical Evaluation: Establishing Safety and Efficacy

The initial preclinical evaluation of lidocaine was crucial in determining its anesthetic properties and safety profile compared to the then-standard, procaine. These experiments, conducted in the 1940s, utilized various animal models to assess different aspects of local anesthesia.

Experimental Protocols

2.1.1. Surface Anesthesia: The Rabbit Cornea Test

This test was used to evaluate the efficacy of a local anesthetic when applied topically.[9][10]

-

Animal Model: Albino rabbits.

-

Procedure: A solution of the local anesthetic (e.g., 1% xylocaine) was instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control and receiving a saline solution.

-

Assessment: The corneal reflex was tested at regular intervals by touching the cornea with a fine, soft object like a cotton wisp. The absence of a blink reflex was indicative of successful surface anesthesia.

-

Endpoints: The primary endpoints were the onset of anesthesia (time to abolition of the corneal reflex) and the duration of anesthesia (time until the return of the corneal reflex).

2.1.2. Infiltration Anesthesia: The Guinea Pig Wheal Test

This model assessed the efficacy of the anesthetic when injected into the skin.[11][12]

-

Animal Model: Guinea pigs.

-

Procedure: A small volume of the local anesthetic solution was injected intradermally into the shaved back of the guinea pig, creating a wheal.

-

Assessment: The anesthetized area was then tested for sensation by applying a stimulus, such as a pinprick, at regular intervals. The absence of a flinching response indicated effective anesthesia.

-

Endpoints: The key parameters measured were the onset and duration of the anesthetic block.

2.1.3. Conduction Anesthesia: The Frog Sciatic Nerve Block

This method was employed to determine the ability of the anesthetic to block nerve impulse transmission.[13][14]

-

Animal Model: Frogs.

-

Procedure: The sciatic nerve of a pithed frog was exposed. A small piece of filter paper soaked in the local anesthetic solution was placed on the nerve.

-

Assessment: The foot of the corresponding leg was stimulated with a weak electrical current or a dilute acid solution. The absence of a withdrawal reflex indicated a successful nerve block.

-

Endpoints: The time to the onset of the block and the duration of the block were recorded.

2.1.4. Acute Toxicity: The LD50 Test in Mice

The acute toxicity of lidocaine was determined using the median lethal dose (LD50) test.[15][16][17][18]

-

Animal Model: Mice.

-

Procedure: Graded doses of the local anesthetic were administered to groups of mice, typically via intraperitoneal or subcutaneous injection.

-

Assessment: The animals were observed for a set period (e.g., 24 hours), and the number of deaths in each dose group was recorded.

-

Endpoint: The LD50, the dose estimated to be lethal to 50% of the animals, was calculated using statistical methods.

Early Clinical Trials: Confirmation in Humans

The first clinical trials of lidocaine were conducted by the Swedish anesthesiologist Torsten Gordh in the mid-1940s.[7][19] These trials were instrumental in demonstrating lidocaine's clinical utility and its advantages over procaine.

Experimental Protocol: Human Intradermal Wheal Test

-

Subjects: Human volunteers.

-

Procedure: Small volumes of lidocaine and procaine solutions of varying concentrations were injected intradermally on the forearms of the volunteers to create wheals.

-

Assessment: The anesthetized areas were tested for sensation to pinprick at regular intervals.

-

Endpoints: The onset of anesthesia and the duration of sensory blockade were recorded and compared between the two agents.

Gordh's initial studies consistently showed that lidocaine had a more rapid onset of action and a significantly longer duration of anesthesia compared to procaine.[19][20][21] These findings were subsequently confirmed in various clinical applications, including infiltration anesthesia for surgical procedures, and conduction anesthesia, such as brachial plexus and mandibular blocks.[20][21]

Quantitative Data Summary

Table 1: Comparative Anesthetic Properties of Lidocaine and Procaine

| Property | Lidocaine | Procaine |

| Chemical Classification | Amide | Ester |

| Onset of Action | Rapid (2-5 minutes) | Slower (5-10 minutes) |

| Duration of Pulpal Anesthesia (with vasoconstrictor) | Approximately 60 minutes[3] | Approximately 40 minutes (in combination with propoxycaine)[3] |

| Duration of Soft Tissue Anesthesia (with vasoconstrictor) | 3-5 hours[3] | 2-3 hours (in combination with propoxycaine)[3] |

| Metabolism | Primarily in the liver[3] | In the plasma by pseudocholinesterase[3] |

| Allergenicity | Very low[3] | Higher potential[3] |

Table 2: Comparative Toxicity of Lidocaine and Procaine (based on later studies)